molecular formula C15H19N3O3 B12347836 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B12347836
M. Wt: 289.33 g/mol
InChI Key: YHYCREIJAXMDOG-UHFFFAOYSA-N
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Description

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a tetrahydroimidazo[4,5-c]pyridine core. The presence of the trimethoxyphenyl group is particularly noteworthy due to its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multiple steps. One common method starts with the preparation of the tetrahydropyridine core, which can be achieved by heating pentanediamine in an aqueous or organic solvent solution . This intermediate is then subjected to further reactions to introduce the trimethoxyphenyl group.

Key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for further research and development .

Scientific Research Applications

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes.

    Medicine: The compound exhibits promising anticancer properties by inhibiting tubulin polymerization and disrupting microtubule dynamics.

    Industry: In the pharmaceutical industry, the compound is explored for its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves several molecular targets and pathways:

Comparison with Similar Compounds

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in therapeutic applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C15H19N3O3/c1-19-11-5-4-9(14(20-2)15(11)21-3)12-13-10(6-7-16-12)17-8-18-13/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18)

InChI Key

YHYCREIJAXMDOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CCN2)NC=N3)OC)OC

Origin of Product

United States

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